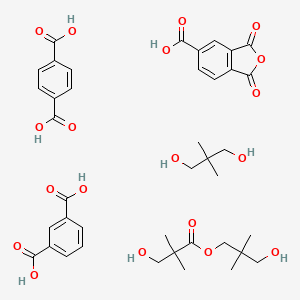

Benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ISOPHTHALIC ACID + TEREPHTHALIC ACID + TRIMELLITIC ANHYDRIDE + NEOPENTYL GLYCOL + NEOPENTYL GLYCOL HYDROXY PIVALATE POLYMER” is a branched polyester synthesized by incorporating isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate. This polymer is known for its excellent chemical, physical, and optical properties, making it suitable for various industrial applications, including packaging, fibers, containers, films, and engineering parts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this branched polyester involves a multi-step process:

Esterification Step: Isophthalic acid, terephthalic acid, and neopentyl glycol are reacted to form the initial polyester chains.

Polycondensation Step: Trimellitic anhydride is added at the beginning of the polycondensation step to introduce branching into the polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale esterification and polycondensation reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high molecular weight and desired polymer properties. The use of continuous reactors and advanced monitoring techniques ensures consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

The polymer undergoes various chemical reactions, including:

Esterification: Formation of ester bonds between carboxylic acids and alcohols.

Polycondensation: Further polymerization to increase molecular weight and introduce branching.

Common Reagents and Conditions

Reagents: Isophthalic acid, terephthalic acid, trimellitic anhydride, neopentyl glycol, and neopentyl glycol hydroxy pivalate.

Conditions: Elevated temperatures (typically 200-250°C) and vacuum to remove by-products like water.

Major Products

The major product is a branched polyester with enhanced mechanical and thermal properties. The addition of trimellitic anhydride introduces branching, resulting in a more robust and amorphous polymer .

Aplicaciones Científicas De Investigación

This polymer has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing advanced materials with tailored properties.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.

Industry: Applied in the production of high-performance coatings, adhesives, and composites.

Mecanismo De Acción

The polymer exerts its effects through the formation of a highly cross-linked network, providing excellent mechanical strength and thermal stability. The molecular targets include the ester bonds formed during the esterification and polycondensation steps. The pathways involved in the polymerization process ensure the formation of a robust and durable material .

Comparación Con Compuestos Similares

Similar Compounds

Polyethylene Terephthalate (PET): A widely used polyester with good chemical and physical properties but lacks the branching and enhanced properties of the target polymer.

Polybutylene Terephthalate (PBT): Another polyester with similar applications but different mechanical properties.

Polytrimethylene Terephthalate (PTT): Known for its elasticity and resilience but does not have the same level of thermal stability as the target polymer.

Uniqueness

The incorporation of trimellitic anhydride introduces branching, resulting in a polymer with superior mechanical strength, thermal stability, and amorphous nature compared to other similar polyesters .

Propiedades

Número CAS |

72869-91-1 |

|---|---|

Fórmula molecular |

C40H48O19 |

Peso molecular |

832.8 g/mol |

Nombre IUPAC |

benzene-1,3-dicarboxylic acid;2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate;terephthalic acid |

InChI |

InChI=1S/C10H20O4.C9H4O5.2C8H6O4.C5H12O2/c1-9(2,5-11)7-14-8(13)10(3,4)6-12;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3-6)4-7/h11-12H,5-7H2,1-4H3;1-3H,(H,10,11);2*1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3 |

Clave InChI |

HCOHWABBPLKUCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CO)CO.CC(C)(CO)COC(=O)C(C)(C)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |

Números CAS relacionados |

72869-91-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)

![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)

![4-[(2-Methoxyethoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14113024.png)

![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)

![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)

![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)

![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)